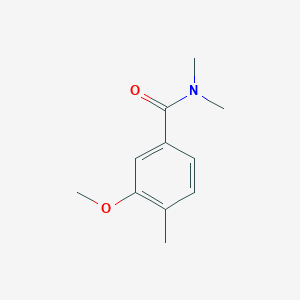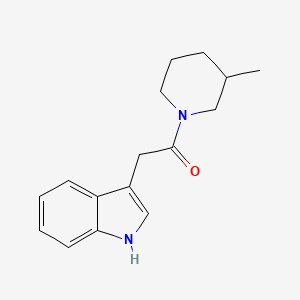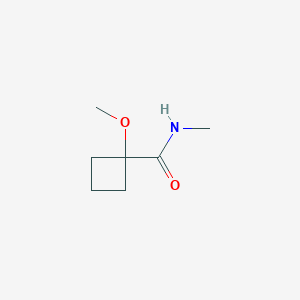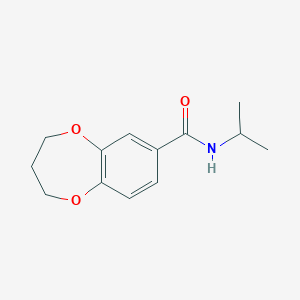![molecular formula C14H15NO2 B7465685 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide, also known as MDMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and has been widely used in scientific research since then. MDMB-FUBINACA is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor.
Mécanisme D'action
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. Activation of the CB1 receptor by 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA leads to a range of biochemical and physiological effects, including changes in neurotransmitter release, modulation of ion channels, and alterations in gene expression.
Biochemical and Physiological Effects
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine release in the brain, which can lead to feelings of pleasure and reward. 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA has also been found to increase the release of glutamate, which is a major excitatory neurotransmitter in the brain. This can lead to increased neuronal activity and may contribute to the psychoactive effects of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA has a number of advantages for lab experiments. It is a potent agonist of the CB1 receptor and has a high affinity for this receptor, which makes it a useful tool for studying the endocannabinoid system. 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA has a number of limitations for lab experiments. It is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids on the body. Additionally, 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA is a potent psychoactive drug and may have potential safety concerns for researchers.
Orientations Futures
There are a number of future directions for research on 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA. One area of research is the development of new drugs that target the endocannabinoid system. 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA has been found to have a high affinity for the CB1 receptor and may be useful in the development of new drugs that target this receptor. Another area of research is the study of the effects of synthetic cannabinoids on the body. 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA is a synthetic cannabinoid and may have different effects on the body compared to natural cannabinoids. Finally, future research may focus on the safety concerns associated with 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA and other synthetic cannabinoids. These drugs are potent psychoactive compounds and may have potential safety concerns for users.
Méthodes De Synthèse
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA is synthesized by reacting 3-methyl-2-butanone with 2-methylphenylmagnesium bromide to form 3-methyl-2-phenylbutan-2-ol. This compound is then reacted with furan-2-carboxylic acid to form 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA.
Applications De Recherche Scientifique
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA has been widely used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 receptor and can be used to study the effects of CB1 receptor activation on the body. 3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamideA has also been used to study the effects of synthetic cannabinoids on the body and to develop new drugs that target the endocannabinoid system.
Propriétés
IUPAC Name |
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-3-4-6-12(10)9-15-14(16)13-11(2)7-8-17-13/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWHARZMUBTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)



![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
